molecular formula C7H7BrO2 B010137 4-Bromo-3-methoxyphenol CAS No. 102127-34-4

4-Bromo-3-methoxyphenol

Cat. No. B010137
Key on ui cas rn: 102127-34-4
M. Wt: 203.03 g/mol
InChI Key: UYDZUCNMZXCLJI-UHFFFAOYSA-N
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Patent
US08877754B2

Procedure details

1.50 g (7.39 mmol) 4-bromo-3-methoxy-phenol are added to 1.36 g (11.1 mmol) 1-bromopropane in 10 mL DMF. 2.04 g (14.8 mmol) K2CO3 are added and the mixture is stirred at 80° C. for 12 h. After that time, the mixture is diluted with water and extracted with DCM. The organic layer is dried over sodium sulphate and the solvent is removed in vacuo.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.04 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[O:9][CH3:10].Br[CH2:12][CH2:13][CH3:14].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:12][CH2:13][CH3:14])=[CH:4][C:3]=1[O:9][CH3:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)O)OC
Name
Quantity
1.36 g
Type
reactant
Smiles
BrCCC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.04 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 80° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
BrC1=C(C=C(C=C1)OCCC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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